2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one
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Overview
Description
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is a synthetic organic compound that features a morpholine ring substituted with a 1-methylpyrrole group and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one typically involves the reaction of 1-methylpyrrole with morpholine under specific conditions to form the intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final compound. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of morpholine and pyrrole derivatives with biological targets.
Materials Science: It can be incorporated into polymers or other materials to modify their properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of the target’s function, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]ethanone
- 2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]butan-1-one
Uniqueness
2-Chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-1-[3-(1-methylpyrrol-2-yl)morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-9(13)12(16)15-6-7-17-8-11(15)10-4-3-5-14(10)2/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYINDEEOCOTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=CC=CN2C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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